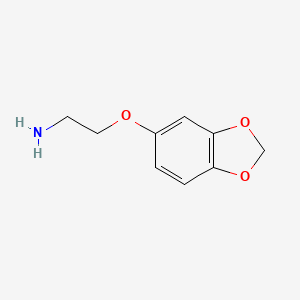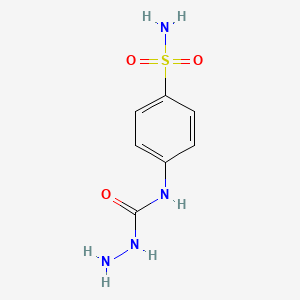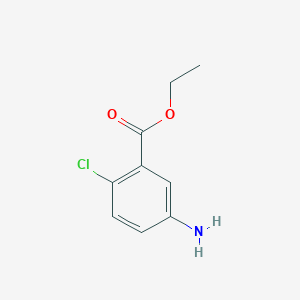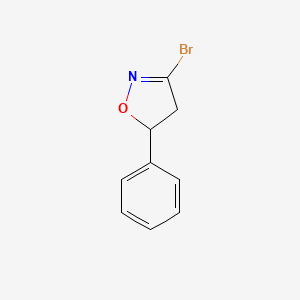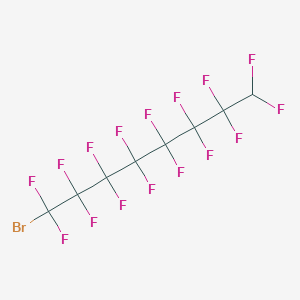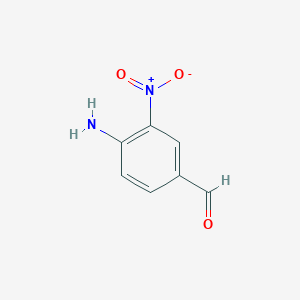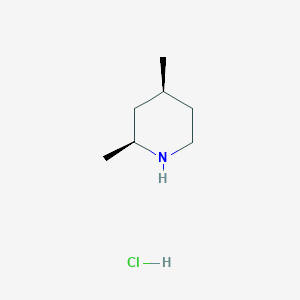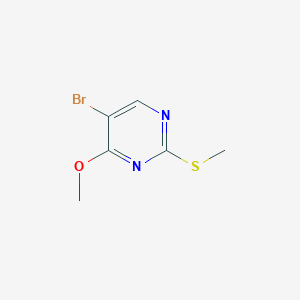
2-溴-4-叔丁基-1-氟苯
描述
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . Similarly, the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene was performed using nucleophilic aromatic substitution reactions . These methods could potentially be adapted for the synthesis of 2-Bromo-4-t-butyl-1-fluorobenzene by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives can be elucidated using spectroscopic methods such as NMR and X-ray crystallography. For example, the structures of various phosphorus-containing fluorobenzene derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, which revealed large bond angles around the phosphorus atoms . These techniques could be applied to determine the molecular structure of 2-Bromo-4-t-butyl-1-fluorobenzene.
Chemical Reactions Analysis
Halogenated benzene derivatives can undergo various chemical reactions, including radical cyclization and carbonylation. Aryl radical cyclization with alkyne followed by tandem carboxylation was demonstrated with 2-(2-propynyloxy)bromobenzenes . Additionally, carbonylative transformations of 1-bromo-2-fluorobenzenes with different nucleophiles were studied, leading to the formation of six-membered heterocycles . These reactions highlight the reactivity of bromo- and fluoro-substituted benzene compounds, which could be relevant for 2-Bromo-4-t-butyl-1-fluorobenzene.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives can be significantly influenced by the presence of halogen atoms. The FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provided insights into the vibrational frequencies and molecular geometry of the compound . The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, were also studied using DFT calculations . These properties are crucial for understanding the behavior of halogenated benzene derivatives, including 2-Bromo-4-t-butyl-1-fluorobenzene.
科学研究应用
放射性化学化合物的合成:该化合物在放射性化学品的合成中起着至关重要的作用。Ermert 等人(2004 年)展示了其在制备无载体添加的 1-溴-4-[18F]氟苯中的用途,这对于放射化学中的 18F-芳基化反应至关重要 (Ermert, Hocke, Ludwig, Gail, & Coenen, 2004)。
金属化和亲电反应:Baenziger 等人(2019 年)探索了其选择性的邻位金属化和与各种亲电试剂的反应,展示了其在创建多样化化学结构中的潜力 (Baenziger, Eswaran, Jiang, & Kasinathan, 2019)。
钯催化的羰基化:Chen 等人(2014 年)对 1-溴-2-氟苯与各种亲核试剂的羰基化转化进行了系统研究,展示了该化合物在形成六元杂环中的多功能性 (Chen, Natte, Neumann, & Wu, 2014)。
光碎片光谱:Gu 等人(2001 年)的研究涉及 1-溴-4-氟苯的紫外光解离研究,有助于我们了解此类化合物的物理光学行为 (Gu, Wang, Huang, Han, He, & Lou, 2001)。
绿色化学中的 C-C 偶联反应:Erami 等人(2017 年)在铃木-宫浦 C-C 偶联反应中使用了 1-溴-4-氟苯,突出了其在环保合成工艺中的应用 (Erami, Díaz-García, Prashar, Rodrı́guez-Diéguez, Fajardo, Amirnasr, & Gómez‐Ruiz, 2017)。
氟化药物的开发:Qiu 等人(2009 年)关于合成氟比洛芬的中间体 2-氟-4-溴联苯的研究,强调了其在药物合成中的相关性 (Qiu, Gu, Zhang, & Xu, 2009)。
电池技术中的电化学研究:Zhang Qian-y(2014 年)对 4-溴-2-氟甲氧基苯作为锂离子电池双功能电解质添加剂的研究表明,其在提高电池安全性和性能方面具有潜在应用 (Zhang Qian-y, 2014)。
有机化学教育中的研究:Hein 等人(2015 年)描述了在本科有机化学课程中使用 1-溴-4-氟苯进行格林尼亚实验,强调了其教育价值 (Hein, Kopitzke, Nalli, Esselman, & Hill, 2015)。
安全和危害
2-Bromo-4-t-butyl-1-fluorobenzene is a chemical that should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment should be used when handling this chemical .
Relevant Papers
The relevant papers for 2-Bromo-4-t-butyl-1-fluorobenzene were not found in the available resources .
属性
IUPAC Name |
2-bromo-4-tert-butyl-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCKDGLOIVDKBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499491 | |
| Record name | 2-Bromo-4-tert-butyl-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-t-butyl-1-fluorobenzene | |
CAS RN |
34252-94-3 | |
| Record name | 2-Bromo-4-tert-butyl-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



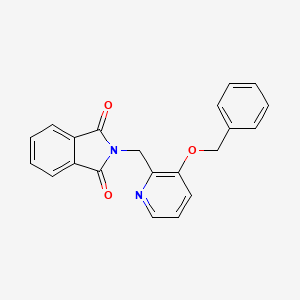
![3-Bromothieno[3,2-b]pyridine](/img/structure/B1281774.png)
